molecular formula C22H22N2O5S2 B2847563 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 681481-13-0

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2847563
CAS RN: 681481-13-0
M. Wt: 458.55
InChI Key: LGUIGJPFKVNFOD-UNOMPAQXSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Rhodanine-3-acetic acid derivatives, closely related to the compound , have shown significant antimicrobial properties against a range of bacteria, mycobacteria, and fungi. Specifically, these derivatives exhibited potent activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017).
  • Synthesis and evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, bearing a structural resemblance to the compound, revealed antimicrobial activities through docking studies, further emphasizing the potential of such structures in combating microbial infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antitumor Activity

  • Certain 4-thiazolidinones with benzothiazole moiety, which share a structural motif with the compound, were investigated for their antitumor properties. These studies identified specific derivatives that exhibited anticancer activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, highlighting the potential of such compounds in cancer therapy (Havrylyuk et al., 2010).

Anti-inflammatory Activity

  • The synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity, providing a basis for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-4-29-16-8-6-15(7-9-16)23-20(25)13-24-21(26)19(31-22(24)30)12-14-5-10-17(27-2)18(11-14)28-3/h5-12H,4,13H2,1-3H3,(H,23,25)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUIGJPFKVNFOD-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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